![molecular formula C11H12ClNO3 B12601541 2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide CAS No. 650628-86-7](/img/structure/B12601541.png)
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide is a chemical compound that belongs to the class of dioxolanes It is characterized by the presence of a chloro group, an acetamide group, and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide typically involves the reaction of 2-chloro-4-nitrophenyl acetamide with 1,3-dioxolane under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and a solvent like tetrahydrofuran . The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of eco-friendly reductants, such as glucose, in alkaline medium has also been explored for the synthesis of related compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and zinc in the presence of hydrochloric acid are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It may be explored for its therapeutic potential in treating certain diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals
Mécanisme D'action
The mechanism of action of 2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of sterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difenoconazole: A broad-spectrum fungicide with a similar dioxolane structure.
Azoxystrobin: Another fungicide with a different mechanism of action but similar applications.
Uniqueness
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
650628-86-7 |
|---|---|
Formule moléculaire |
C11H12ClNO3 |
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H12ClNO3/c12-7-10(14)13-9-3-1-8(2-4-9)11-15-5-6-16-11/h1-4,11H,5-7H2,(H,13,14) |
Clé InChI |
NYKAUQGZSHXIFI-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=C(C=C2)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole](/img/structure/B12601463.png)
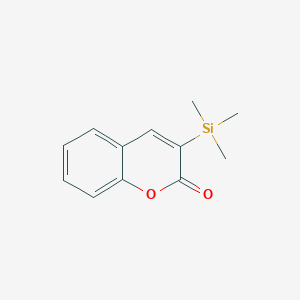
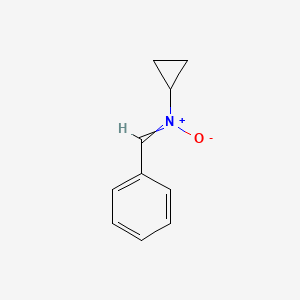
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
![[(Anthracen-9-yl)methyl]methylcarbamodithioic acid](/img/structure/B12601486.png)
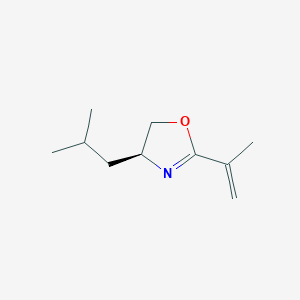
![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
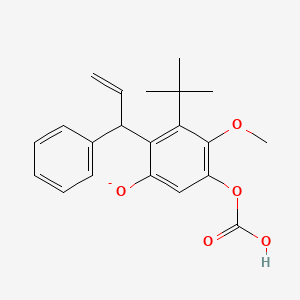
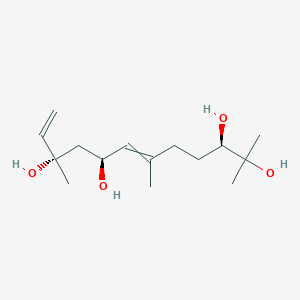

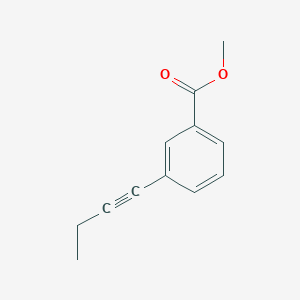
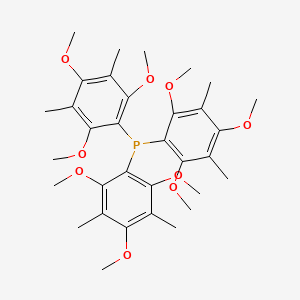
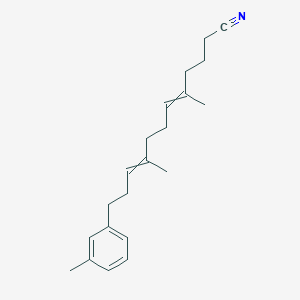
![[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone](/img/structure/B12601542.png)
